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Compound of Interest |

Compound Name: 4-Chloro-2-ethylphenol
CAS No.: 18980-00-2
Cat. No.: B091805

Strategic Intermediate for Pharmaceutical & Agrochemical Synthesis

Executive Summary

4-Chloro-2-ethylphenol (CAS 18979-90-3) is a halogenated phenolic intermediate critical to
the structural optimization of bioactive compounds. Unlike its methyl-substituted analog (4-
chloro-2-methylphenol), the ethyl group at the ortho position introduces increased lipophilicity
(LogP ~2.8) and steric bulk, modulating the binding affinity of downstream derivatives in protein
pockets.

This monograph provides a technical breakdown of its physicochemical profile, synthetic
architecture, and downstream utility in the development of Nav1.7 sodium channel inhibitors
(pain management) and organophosphorus insecticides. It serves as a definitive guide for
researchers requiring high-purity synthesis and analytical validation of this compound.

Physicochemical Profile

Understanding the physical state and solubility profile is essential for reaction engineering and
formulation.
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Property Data Context

CAS Number 18979-90-3 Unique Identifier
Formula CsHoCIO Halogenated Phenol
Molecular Weight 156.61 g/mol -

Physical State Solid Crystalline mass at RT

Low-melting solid; often

Melting Point ~40-45 °C (Predicted)
handled as melt
High boiling point requires
Boiling Point >200 °C J .g.p . f
vacuum distillation
Moderate lipophilicity;
LogP 2.8 Pop y
membrane permeable
Weakly acidic; deprotonates
pKa ~9.5 ) i
with mild bases (K2COs3)
Solubility Ethanol, Ether, DCM, DMSO Sparingly soluble in water

Synthetic Architecture

The synthesis of 4-Chloro-2-ethylphenol is a classic study in regioselective electrophilic

aromatic substitution. The hydroxyl group (-OH) is a strong ortho/para director. With the ortho

position occupied by the ethyl group, the para position (C4) becomes the primary site for

chlorination.

Core Protocol: Chlorination of 2-Ethylphenol

Reagents: 2-Ethylphenol (Substrate), Sulfuryl Chloride (SO2Cl2) or Chlorine Gas (Cl2).
Catalyst: None (SO2Cl2) or Lewis Acid (AlICIs/FeCls for Cl2 gas).

Step-by-Step Methodology (SO2Cl2 Route)
o Setup: Charge a glass reactor with 2-ethylphenol (1.0 eq) and dry dichloromethane (DCM)

as solvent. Maintain temperature at 0-5 °C.
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o Addition: Dropwise addition of sulfuryl chloride (1.05 eq) over 60 minutes. The slow addition
controls the exotherm and prevents over-chlorination (polychlorination).

» Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2—4 hours.
Monitor by GC-MS for disappearance of starting material.

o Mechanism:[1] SO2Cl> decomposes to generate Cl* equivalents (or radical species
depending on initiation), attacking the electron-rich C4 position.

e Quench: Quench with water/ice mixture.

o Workup: Separate the organic layer. Wash with saturated NaHCOs (to remove HCI and SOz
byproducts) and brine.

 Purification: Dry over Na=SOa4, concentrate, and purify via vacuum distillation or
recrystallization (from hexanes) to remove trace ortho-chlorinated isomers.

Visualization: Synthesis Pathway
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Caption: Figure 1. Regioselective synthesis of 4-Chloro-2-ethylphenol via electrophilic
aromatic substitution.

Downstream Utility & Applications

4-Chloro-2-ethylphenol is rarely the end product. Its value lies in its ability to serve as a
scaffold for complex bioactive molecules.

A. Pharmaceutical: Nav1.7 Inhibitors (Pain Management)
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The compound is a key building block for sulfonamide derivatives targeting the Nav1.7 sodium
channel. These channels are crucial for nociception (pain signaling).

e Mechanism: The phenol moiety is often alkylated or coupled to form an ether linkage, while
the ethyl and chloro groups provide specific hydrophobic contacts within the receptor pocket,
improving potency and selectivity over other Nav isoforms.

o Protocol Insight: Reaction with 2,4,5-trifluoro-N-(methylsulfonyl)benzamide in the presence
of potassium carbonate (K2CO3) yields active inhibitors.

B. Agrochemical: Organophosphorus Insecticides

It serves as a precursor for phenylphosphonate insecticides.
o Example:Bis(4-chloro-2-ethylphenyl) phenylphosphonate.

» Synthesis: Reaction of 4-Chloro-2-ethylphenol with phenylphosphonic dichloride. These
compounds act as acetylcholinesterase inhibitors.

Visualization: Downstream Derivatization
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Caption: Figure 2.[2] Divergent synthesis pathways leading to pharmaceutical and
agrochemical actives.
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Analytical Protocol

To ensure the integrity of the intermediate, robust analytical methods are required.

Method A: High-Performance Liquid Chromatography
(HPLC)[8][9][10]

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 pm).
» Mobile Phase:
o A: Water + 0.1% Trifluoroacetic acid (TFA).
o B: Acetonitrile (ACN).[3]
o Gradient: 40% B to 90% B over 15 minutes.
e Flow Rate: 1.0 mL/min.
e Detection: UV @ 280 nm (Phenolic absorption).

o Retention Time: Expect elution after 4-chloro-2-methylphenol due to the increased
hydrophobicity of the ethyl group.

Method B: GC-MS (Derivatization)

Direct injection of phenols can lead to peak tailing. Derivatization improves peak shape and
sensitivity.

o Derivatizing Agent: Acetic Anhydride (Acetylation) or BSTFA (Silylation).
» Protocol:

o Dissolve 10 mg sample in 1 mL Ethyl Acetate.

o Add 100 pL BSTFA + 1% TMCS.

o Incubate at 60 °C for 30 mins.
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o Inject 1 pL into GC-MS (Split 1:50).

e Mass Spec: Look for molecular ion of the derivative (e.g., TMS derivative MW = 156 + 72 =
228 amu).

Safety & Handling (E-E-A-T)
» Hazards: Classified as Acute Tox. 4 (Oral) and Eye Irrit. 2 (H302, H319).
e Handling:

o Use a chemical fume hood to avoid inhalation of dust/vapors.[1][4]

o Wear nitrile gloves and safety goggles.

o Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless
intended for reaction).

o Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of
the phenolic ring, which can turn the solid pink/brown over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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